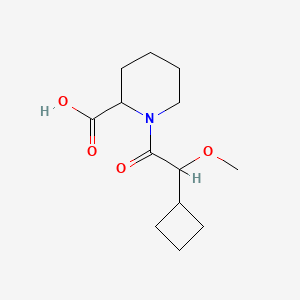![molecular formula C11H10BrF3N4 B7048824 5-bromo-N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyridin-3-amine](/img/structure/B7048824.png)
5-bromo-N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyridin-3-amine is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyridin-3-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Bromination: The bromine atom is introduced through an electrophilic bromination reaction using bromine or N-bromosuccinimide (NBS).
Coupling with Pyridine: The final step involves coupling the pyrazole derivative with a brominated pyridine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the pyrazole ring, resulting in debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Debrominated or hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-bromo-N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyridin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-(trifluoromethyl)pyridin-2-amine: Similar in structure but lacks the pyrazole ring.
2-methyl-4-(trifluoromethyl)pyrazole: Contains the pyrazole ring and trifluoromethyl group but lacks the brominated pyridine moiety.
Uniqueness
5-bromo-N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyridin-3-amine is unique due to the combination of its brominated pyridine and trifluoromethylated pyrazole moieties, which confer distinct chemical properties and biological activities .
Properties
IUPAC Name |
5-bromo-N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N4/c1-19-10(9(5-18-19)11(13,14)15)6-17-8-2-7(12)3-16-4-8/h2-5,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKAARDCFMQVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)CNC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea](/img/structure/B7048760.png)
![2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid](/img/structure/B7048768.png)
![2-[3-[(2-Tert-butyltetrazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7048771.png)
![2-[[(4-Chloro-2-methylpyrazole-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B7048772.png)
![2-Methyl-2-[4-(3-pyrazol-1-ylpropanoylamino)pyrazol-1-yl]propanoic acid](/img/structure/B7048775.png)
![4-[(5-Cyanopyrimidin-4-yl)amino]-3-cyclopropylbutanoic acid](/img/structure/B7048783.png)
![4-[(5-Bromo-3-cyanopyridin-2-yl)amino]-3-cyclopropylbutanoic acid](/img/structure/B7048787.png)
![4-[[(2-Cyclohexyl-2-methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7048795.png)
![1-[2-methoxy-5-(methoxymethyl)phenyl]sulfonyl-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B7048816.png)
![1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B7048829.png)
![2-Methoxy-3-[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-methyl-3-oxopropanoic acid](/img/structure/B7048832.png)


![2-[4-[(2-Chloro-4-methylbenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7048837.png)
